molecular formula C9H15N3O B15276264 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B15276264
M. Wt: 181.23 g/mol
InChI Key: OUPYWVVAEDONCB-UHFFFAOYSA-N
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Description

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine is a pyrazole derivative substituted at the N1 position with a cyclopentyloxymethyl group and at the C3 position with an amine (-NH₂).

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(cyclopentyloxymethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c10-9-5-6-12(11-9)7-13-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,10,11)

InChI Key

OUPYWVVAEDONCB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine typically involves the cycloaddition of appropriate precursors. One common method is the reaction of cyclopentyl methanol with a pyrazole derivative under suitable conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are crucial to the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cyclopentyloxymethyl C₉H₁₅N₃O 181.24 Ether linkage; moderate lipophilicity
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-3-amine 3-Trifluoromethylbenzyl C₁₁H₁₀F₃N₃ 241.22 Electron-withdrawing CF₃ group; high metabolic stability
1-(Adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl C₁₃H₁₉N₃ 217.31 Bulky, lipophilic; enhances membrane permeability
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 3-Chlorothiophen-2-ylmethyl C₉H₁₀ClN₃S 227.52 Thiophene ring; potential π-π interactions
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine 3-Fluorophenylmethyl C₁₀H₈ClFN₃ 227.64 Halogen substituents; increased binding affinity

Key Observations:

  • Electronic Effects: The trifluoromethyl group in C₁₁H₁₀F₃N₃ withdraws electrons, stabilizing the molecule against oxidative metabolism .

Biological Activity

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine is an organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4OC_{11}H_{14}N_{4}O. The compound features a pyrazole ring substituted with a cyclopentyloxy group, which enhances its hydrophobicity and may influence its interaction with biological membranes and targets. The synthesis typically involves nucleophilic substitution, where 1-methyl-1H-pyrazol-3-amine reacts with cyclopentyl methanol in the presence of bases such as sodium hydride or potassium carbonate under elevated temperatures (80°C to 100°C) .

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains. This activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Antifungal Properties : Preliminary studies suggest that this compound can effectively inhibit fungal growth, making it a candidate for further exploration in antifungal therapies.

Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in inflammation. This property positions it as a potential therapeutic agent for conditions characterized by excessive inflammation .

The biological effects of this compound are attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as Spleen Tyrosine Kinase (Syk), which is implicated in allergic and autoimmune disorders. Inhibition of Syk has been associated with therapeutic benefits in conditions like systemic lupus erythematosus (SLE) and other inflammatory diseases .
  • Receptor Modulation : By interacting with specific receptors involved in inflammatory responses, the compound may alter signaling pathways that contribute to inflammation and immune responses.

Comparative Analysis with Similar Compounds

The table below summarizes the structural variations and notable features of compounds related to this compound:

Compound NameMolecular FormulaNotable Features
4-Bromo-1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amineC11H13BrN4OC_{11}H_{13}BrN_{4}OContains a bromine substituent which may alter activity
4-Chloro-1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amineC11H13ClN4OC_{11}H_{13}ClN_{4}OChlorine substituent may affect reactivity
5-Methyl-1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amineC12H15N4OC_{12}H_{15}N_{4}OMethyl group at position 5 could influence binding

These structural modifications can significantly impact the pharmacokinetic properties and biological activity of the compounds.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibited the growth of specific bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
  • Animal Models : Research involving animal models indicated that treatment with this compound resulted in reduced inflammation markers, supporting its anti-inflammatory claims. For instance, tests on lupus-prone mice showed promising results regarding Syk inhibition and subsequent reduction in disease symptoms .
  • Pharmacological Trials : Early pharmacological trials have indicated favorable safety profiles, with no significant adverse effects reported at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step organic synthesis is typically employed. A common approach involves cyclocondensation of hydrazine derivatives with carbonyl compounds, followed by alkylation using cyclopentyloxymethyl halides. Key steps include:

  • Cyclization : Using substituted hydrazines and β-keto esters to form the pyrazole core .
  • Alkylation : Introducing the cyclopentyloxymethyl group via nucleophilic substitution under inert atmospheres (e.g., nitrogen) with bases like NaH or K₂CO₃ .
  • Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) significantly impact yield. Microwave-assisted synthesis can reduce reaction time by 30–50% .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity (e.g., cyclopentyloxy methyl protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited by the compound’s tendency to form amorphous solids .

Q. How does the cyclopentyloxy substituent influence the compound’s physicochemical properties?

  • Impact : The cyclopentyloxy group enhances lipophilicity (logP ~2.8), improving membrane permeability. However, steric bulk may reduce solubility in polar solvents (e.g., <1 mg/mL in water) .
  • Comparative Data :

SubstituentlogPSolubility (H₂O, mg/mL)
Cyclopentyloxy2.8<1
Trifluoromethyl3.10.5
Chlorophenyl3.5<0.1

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Strategy :

  • Substituent Variation : Replace the cyclopentyloxy group with bioisosteres (e.g., morpholine, thiophene) to balance lipophilicity and hydrogen bonding .
  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 5-position to enhance binding affinity to kinase targets (IC₅₀ improvement by 2–3 fold) .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like p38 MAPK or TNFα .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Asp168 of p38 MAPK) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70%) and CYP450 inhibition risks .

Q. How can contradictions in biological activity data across studies be resolved?

  • Resolution Tactics :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls to minimize variability .
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .
  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates (n ≥ 3) .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

  • Process Chemistry :

  • Flow Reactors : Enable continuous synthesis with >90% yield and reduced byproducts .
  • Crystallization Optimization : Use solvent mixtures (e.g., EtOH/H₂O) to enhance crystal purity (>99% by HPLC) .
  • Quality Control : In-line FTIR monitors reaction progress in real-time .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to address this?

  • Root Cause : Variability in amorphous vs. crystalline forms.
  • Solution :

  • Polymorph Screening : Identify stable crystalline forms via slurry experiments .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (up to 5 mg/mL) .

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